An In-depth Technical Guide to the Structure and Function of NH2-Peg3-VC-pab-MMAE
An In-depth Technical Guide to the Structure and Function of NH2-Peg3-VC-pab-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to the drug-linker conjugate NH2-Peg3-VC-pab-MMAE. This molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This document details the individual components of the conjugate, its mechanism of intracellular drug release, and the cytotoxic effects of its payload. Experimental protocols for assessing the functionality of its cleavable linker and the activity of its cytotoxic component are also provided.
Core Structure and Components
NH2-Peg3-VC-pab-MMAE is a complex chemical entity meticulously designed for stability in circulation and potent, targeted cytotoxicity upon internalization into cancer cells. It is comprised of four key components: a polyethylene (B3416737) glycol (PEG) spacer, a cleavable dipeptide linker, a self-immolative spacer, and a potent cytotoxic agent.
-
NH2-Peg3: A triethylene glycol unit with a terminal amine group. This hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the ADC. The terminal amine group serves as a reactive handle for conjugation to an antibody or other targeting ligand.
-
Valine-Citrulline (VC): A dipeptide linker consisting of the amino acids valine and citrulline. This specific sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][3]
-
p-Aminobenzylcarbamate (pab): A self-immolative spacer that connects the dipeptide linker to the cytotoxic payload.[1][2] Following the enzymatic cleavage of the valine-citrulline bond, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the unmodified, fully active cytotoxic drug.
-
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[4][5] MMAE functions as a microtubule inhibitor, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5]
The following diagram illustrates the modular structure of NH2-Peg3-VC-pab-MMAE.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of NH2-Peg3-VC-pab-MMAE is presented in the table below. While extensive quantitative data on the standalone molecule is limited in publicly available literature, data from a representative Certificate of Analysis is included.
| Property | Value | Reference |
| Molecular Formula | C66H109N11O16 | [6][7] |
| Molecular Weight | 1312.64 g/mol | [7][8] |
| CAS Number | 2641442-97-7 | [6] |
| Appearance | White to off-white solid | [7] |
| Purity (HPLC) | 99.10% | [7] |
| Solubility | DMSO: 90 mg/mL (68.56 mM) with sonication | [8] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [7][8] |
Mechanism of Action: From ADC to Active Drug
The therapeutic efficacy of an ADC utilizing the NH2-Peg3-VC-pab-MMAE linker-drug is contingent on a series of well-orchestrated events, culminating in the targeted release of MMAE within cancer cells.
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of cathepsin B leads to the specific cleavage of the peptide bond between valine and citrulline in the VC linker.
-
Self-Immolation: The cleavage of the VC linker initiates a spontaneous 1,6-elimination reaction in the PAB spacer, leading to its fragmentation and the release of the unmodified MMAE payload.
-
Cytotoxicity: The released MMAE can then bind to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and ultimately, apoptosis of the cancer cell.
The following diagram visualizes the intracellular activation pathway.
Experimental Protocols
The successful development and characterization of ADCs containing the NH2-Peg3-VC-pab-MMAE linker-drug rely on robust in vitro assays to validate the mechanism of action. Below are representative protocols for key experiments.
Cathepsin B Cleavage Assay
This assay is designed to confirm the selective cleavage of the valine-citrulline linker by its target enzyme, cathepsin B.
Objective: To quantify the release of MMAE from an ADC conjugate upon incubation with purified cathepsin B.
Materials:
-
ADC conjugate containing the VC-pab-MMAE linker
-
Purified human cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC conjugate in an appropriate solvent (e.g., DMSO).
-
Activate cathepsin B according to the manufacturer's instructions.
-
Prepare the assay buffer and pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC conjugate (to a final concentration of 1-10 µM) with the assay buffer.
-
Initiate the reaction by adding activated cathepsin B (e.g., 20 nM final concentration).
-
Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Analysis:
-
At each time point, terminate the reaction by adding an excess of the cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAE.
-
Expected Outcome: A time-dependent increase in the concentration of free MMAE, confirming the enzymatic cleavage of the linker.
Tubulin Polymerization Inhibition Assay
This assay assesses the cytotoxic activity of the released MMAE by measuring its effect on tubulin polymerization.
Objective: To determine the inhibitory effect of MMAE on the in vitro polymerization of tubulin.
Materials:
-
Monomethyl Auristatin E (MMAE)
-
Tubulin (e.g., >99% pure bovine tubulin)
-
G-PEM buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
A microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MMAE in DMSO.
-
Reconstitute tubulin in G-PEM buffer to the desired concentration (e.g., 3 mg/mL).
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the reconstituted tubulin.
-
Add varying concentrations of MMAE to the wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., colchicine).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization.
-
Expected Outcome: A dose-dependent inhibition of the increase in absorbance at 340 nm in the presence of MMAE, indicating the inhibition of tubulin polymerization. The following diagram outlines the general workflow for this assay.
Synthesis Overview
While a detailed, step-by-step synthesis protocol for NH2-Peg3-VC-pab-MMAE is not publicly available, the general synthetic strategy involves a series of well-established chemical reactions. The synthesis would typically proceed through the sequential coupling of its four main components:
-
Synthesis of the VC-pab unit: This involves the peptide coupling of Fmoc-protected valine and citrulline, followed by coupling to the p-aminobenzyl alcohol derivative.
-
Attachment of MMAE: The cytotoxic payload, MMAE, is then conjugated to the PAB moiety, often through a carbamate (B1207046) linkage.
-
Coupling of the PEG spacer: The NH2-Peg3 unit, with a suitable protecting group on the amine, is coupled to the N-terminus of the valine.
-
Deprotection: Finally, the terminal amine of the PEG spacer is deprotected to yield the final NH2-Peg3-VC-pab-MMAE conjugate.
Purification at each step, typically by chromatography, is crucial to ensure the high purity of the final product.
Conclusion
NH2-Peg3-VC-pab-MMAE is a highly sophisticated and effective drug-linker system for the development of ADCs. Its modular design, incorporating a hydrophilic spacer, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, allows for targeted drug delivery and controlled release within cancer cells. The experimental protocols outlined in this guide provide a framework for the characterization and validation of ADCs utilizing this technology. A thorough understanding of the structure and function of this conjugate is paramount for researchers and scientists working on the next generation of targeted cancer therapies.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NH2-PEG3-VC-PAB-MMAE - Immunomart [immunomart.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
